2-Hydroxyquinoline-1(2h)-carbonitrile

Description

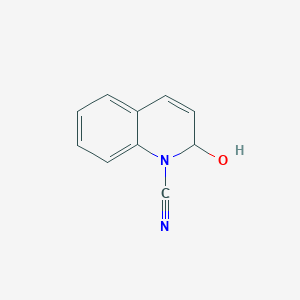

2-Hydroxyquinoline-1(2H)-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl group and a nitrile moiety. Quinoline derivatives are renowned for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and functional versatility.

Properties

IUPAC Name |

2-hydroxy-2H-quinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-12-9-4-2-1-3-8(9)5-6-10(12)13/h1-6,10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIXLQJBGXQENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(N2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291254 | |

| Record name | 2-Hydroxyquinoline-1(2H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-87-7 | |

| Record name | NSC74479 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyquinoline-1(2H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYANO-1,2-DIHYDRO-2-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyquinoline-1(2H)-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-aminobenzonitrile and glyoxylic acid.

Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Another method involves the use of 2-chloroquinoline as a starting material, which undergoes nucleophilic substitution with sodium cyanide to introduce the nitrile group, followed by hydrolysis to form the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyquinoline-1(2H)-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring, particularly at the 3- and 4-positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline-2,3-dione.

Reduction: 2-Hydroxyquinoline-1(2H)-amine.

Substitution: 3-chloro-2-hydroxyquinoline or 4-bromo-2-hydroxyquinoline.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity :

Research indicates that 2-hydroxyquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-hydroxyquinoline have shown effectiveness against Mycobacterium tuberculosis, with certain derivatives outperforming standard treatments like isoniazid and pyrazinamide . This highlights the potential of these compounds as alternatives or adjuncts in tuberculosis therapy.

Anticancer Activity :

The anticancer potential of 2-hydroxyquinoline derivatives has been extensively studied. A series of synthesized compounds demonstrated cytotoxic effects against various cancer cell lines, including A-549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). For example, one derivative exhibited an IC50 value of 5.6 mM against A-549 cells, indicating potent anticancer activity . Additionally, these compounds were evaluated for their ability to inhibit tumor growth in xenograft models, showing a reduction in tumor volume by up to 69% .

Antifungal and Antiviral Properties :

The antifungal activity of 2-hydroxyquinoline derivatives has also been documented. In vitro studies revealed promising results against various fungal strains, suggesting their potential use in treating fungal infections . Furthermore, certain derivatives have shown antiviral activity, particularly against influenza viruses, demonstrating their versatility in addressing infectious diseases.

Synthetic Methodologies

The synthesis of 2-hydroxyquinoline-1(2H)-carbonitrile can be achieved through various methods. A notable approach involves the condensation of substituted anilines with appropriate carbonyl compounds under acidic conditions. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times .

Table 1: Synthetic Methods for 2-Hydroxyquinoline Derivatives

Case Studies

Several case studies highlight the application of this compound in drug development:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of 4-hydroxy-1H-quinolin-2-one derivatives for their activity against M. tuberculosis and found several compounds with superior efficacy compared to conventional drugs .

- Anticancer Research : Another investigation focused on the synthesis and evaluation of chalcone-fused quinoline derivatives, which demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized structure-activity relationships to guide future drug design efforts .

Mechanism of Action

The mechanism of action of 2-Hydroxyquinoline-1(2H)-carbonitrile involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound can also induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly(ADP-ribose) polymerase (PARP).

Comparison with Similar Compounds

Comparison with Structurally Similar Carbonitriles

Structural Analogues and Substituent Effects

2-(Benzoyl)-1H-isoquinoline-1-carbonitrile

- Structure: A benzoyl-substituted isoquinoline carbonitrile (C₁₇H₁₂N₂O) .

- Key Differences: The benzoyl group introduces steric bulk and electron-withdrawing effects, altering solubility (cLogP = 3.149) compared to the hydroxyquinoline derivative. The isoquinoline core differs in ring fusion (benzene fused to pyridine at C2–C3) versus quinoline (C1–C2), affecting π-electron distribution .

2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

- Structure: A chromene-based carbonitrile with amino and hydroxy groups (C₁₇H₁₄N₂O₂) .

- Key Differences: The chromene ring (oxygen-containing heterocycle) lacks the nitrogen atom in quinoline, reducing basicity. The amino and hydroxy substituents enhance hydrogen bonding, reflected in its melting point (223–227°C) .

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

- Structure: A dihydroisoquinoline derivative with methyl and oxo groups (C₁₁H₈N₂O) .

- Key Differences: The partially saturated isoquinoline ring reduces aromaticity, while the oxo group increases polarity (Polar Surface Area = 44.1 Ų).

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

*Estimated based on structural analogs.

Spectroscopic Analysis

- IR Spectroscopy: The nitrile (–CN) stretch appears near 2200–2204 cm⁻¹ across all compounds. Hydroxy or amino groups show broad peaks at 3200–3500 cm⁻¹ .

- NMR: Aromatic protons in quinoline/isoquinoline derivatives resonate at δ 6.6–8.3 ppm. Electron-withdrawing groups (e.g., –CN, –CO) deshield adjacent protons, shifting signals upfield .

Biological Activity

2-Hydroxyquinoline-1(2H)-carbonitrile (C10H8N2O) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8N2O

- SMILES Notation : C1=CC=C2C(=C1)C=CC(N2C#N)O

- InChI Key : InChI=1S/C10H8N2O/c11-7-...

The compound features a quinoline backbone with a hydroxyl group and a carbonitrile substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 2-hydroxyquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to 2-hydroxyquinoline can inhibit the growth of various bacterial strains. One study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones that suggest strong antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A notable investigation revealed that this compound could induce apoptosis in cancer cell lines through the activation of specific pathways. The mechanism involves the modulation of tubulin polymerization, which is essential for cell division. In vitro assays confirmed that concentrations as low as 10 µM could significantly reduce cell viability in cancerous cells while maintaining low toxicity in non-cancerous cells .

Antiviral Activity

Emerging research indicates that derivatives of 2-hydroxyquinoline may also exhibit antiviral properties. For example, molecular docking studies have suggested that these compounds can inhibit Hepatitis B virus (HBV) replication effectively. Experimental data demonstrated that certain derivatives showed over 80% inhibition of HBV at concentrations around 10 µM with minimal cytotoxic effects .

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A series of derivatives were synthesized and tested against clinical isolates of bacteria. The results indicated that modifications at specific positions on the quinoline ring could enhance antimicrobial activity significantly.

- Anticancer Mechanisms : Studies involving HeLa cells showed that treatment with this compound resulted in G2/M phase arrest, leading to decreased proliferation rates. The underlying mechanism was linked to the disruption of microtubule dynamics.

- Antiviral Efficacy : In vitro assays using HepG2 cells demonstrated that the compound could effectively prevent viral entry and replication, highlighting its potential as a therapeutic agent against HBV.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxyquinoline-1(2H)-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as condensation reactions or cyclization of precursors. For example, analogous quinoline derivatives are synthesized via the reaction of substituted anilines with carbonyl-containing compounds under acidic or basic conditions . Optimization includes adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Characterization via NMR (e.g., H/C) and mass spectrometry is critical to confirm structural integrity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR can identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl protons at δ 10–12 ppm), while C NMR confirms nitrile (C≡N) and carbonyl carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and fragmentation patterns .

- Elemental Analysis : Quantifies C, H, N, and O content to verify purity (e.g., <1% deviation from theoretical values) .

Q. How is this compound applied in material science, particularly in corrosion inhibition?

- Methodological Answer : Derivatives of hydroxyquinoline carbonitriles are tested as corrosion inhibitors via electrochemical methods (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy). For instance, 8-hydroxyquinoline carbonitrile derivatives exhibit >85% inhibition efficiency on mild steel in acidic media, attributed to adsorption via electron-rich sites (nitrile, hydroxyl) . Testing protocols involve varying inhibitor concentrations (0.1–5 mM) and exposure times (1–24 hrs) under controlled temperature.

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model frontier molecular orbitals (HOMO/LUMO) to predict electron-donating/accepting capacity. For corrosion inhibitors, higher HOMO energy correlates with stronger adsorption on metal surfaces. Solvation models (e.g., COSMO) simulate interactions in aqueous environments . Validation involves comparing computed dipole moments and Fukui indices with experimental reactivity data .

Q. How should researchers address contradictory data in inhibition efficiency measurements for hydroxyquinoline carbonitriles?

- Methodological Answer : Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups reducing adsorption) or experimental variables (pH, temperature). Systematic studies should:

- Control electrolyte composition (e.g., 1 M HCl vs. NaCl).

- Use surface analysis (SEM/EDS) to confirm inhibitor film formation.

- Compare results across multiple electrochemical techniques (e.g., weight loss vs. impedance) .

Q. What strategies are effective in studying the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs).

- Theoretical Screening : Molecular docking predicts binding affinities to target enzymes (e.g., DNA gyrase).

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy, halogens) to enhance solubility or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.